molecular formula C14H15N3O B580787 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile CAS No. 1272755-80-2

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile

Cat. No.: B580787
CAS No.: 1272755-80-2
M. Wt: 241.294
InChI Key: KGFXWXRKPBDXBX-UHFFFAOYSA-N
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Description

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique diazaspiro framework, which is a bicyclic system containing nitrogen atoms. The presence of the benzonitrile group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxo-1,4-diazaspiro[44]nonan-2-yl)benzonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzonitrile ring or the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile involves its interaction with specific molecular targets. The diazaspiro structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The benzonitrile group can also participate in various interactions, contributing to the compound’s overall biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile
  • 4’-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-[1,1’-biphenyl]-2-sulfonamide

Uniqueness

4-(3-Oxo-1,4-diazaspiro[44]nonan-2-yl)benzonitrile stands out due to its specific spirocyclic structure and the presence of the benzonitrile group These features confer unique chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

4-(3-oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-9-10-3-5-11(6-4-10)12-13(18)17-14(16-12)7-1-2-8-14/h3-6,12,16H,1-2,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFXWXRKPBDXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(C(=O)N2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-80-2
Record name 4-(2-Oxo-1,4-diazaspiro[4.4]non-3-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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